molecular formula C12H18O3S B14757513 Hexyl benzenesulfonate CAS No. 781-07-7

Hexyl benzenesulfonate

Cat. No.: B14757513
CAS No.: 781-07-7
M. Wt: 242.34 g/mol
InChI Key: KTUVYMAZYSSBKC-UHFFFAOYSA-N
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Description

Hexyl benzenesulfonate is an organosulfur compound that belongs to the class of sulfonates. It is characterized by a hexyl group attached to a benzenesulfonate moiety. This compound is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl benzenesulfonate can be synthesized through the sulfonation of hexylbenzene using concentrated sulfuric acid. The reaction typically involves the following steps:

    Sulfonation: Hexylbenzene is reacted with concentrated sulfuric acid at elevated temperatures to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide, to form the sodium salt of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous sulfonation processes. These processes ensure consistent quality and yield of the product. The use of advanced reactors and controlled reaction conditions helps in optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Hexyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

Scientific Research Applications

Hexyl benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions and processes.

    Biology: In biological research, it serves as a detergent for cell lysis and protein extraction.

    Medicine: It is explored for its potential use in drug delivery systems due to its surfactant properties.

    Industry: this compound is used in the formulation of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of hexyl benzenesulfonate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, solubilization, and dispersion.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in various industrial applications.

    p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.

    Methanesulfonic acid: A strong acid used in electroplating and as a catalyst.

Uniqueness

Hexyl benzenesulfonate is unique due to its hexyl group, which imparts distinct hydrophobic properties. This makes it particularly effective as a surfactant in applications requiring the stabilization of hydrophobic substances in aqueous environments.

Properties

CAS No.

781-07-7

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

hexyl benzenesulfonate

InChI

InChI=1S/C12H18O3S/c1-2-3-4-8-11-15-16(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3

InChI Key

KTUVYMAZYSSBKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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